what is the function of (-)-SHIN1
what is the function of (-)-SHIN1
An In-depth Technical Guide on the Function of (-)-SHIN1 and its Active Enantiomer, (+)-SHIN1
Introduction
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of SHIN1, a pyrazolopyran-based small molecule inhibitor of one-carbon metabolism. A critical aspect of SHIN1's activity is its stereochemistry. The biological effects are primarily attributed to the (+)-enantiomer, while the (-)-enantiomer, (-)-SHIN1, serves as a negative control in research, exhibiting significantly less or no biological activity. This document will delineate the distinct roles of both enantiomers, with a primary focus on the well-documented inhibitory functions of (+)-SHIN1 on its molecular targets and the downstream cellular consequences.
Core Mechanism of Action
(+)-SHIN1 is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] SHMT is a critical enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2] This reaction is a primary source of one-carbon units essential for the biosynthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1]
By competitively inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the flux of one-carbon units, leading to a depletion of downstream metabolites necessary for cell proliferation.[1] This inhibitory action has been shown to induce cell cycle arrest and suppress the growth of various cancer cell lines.[1][3] In contrast, (-)-SHIN1 does not significantly inhibit the growth of cancer cells at comparable concentrations.[4]
Quantitative Data on SHIN1 Activity
The inhibitory potency of SHIN1 is enantiomer-specific. The following tables summarize the quantitative data on the activity of both (+)-SHIN1 and (-)-SHIN1.
| Target | Inhibitor | IC50 (nM) | Reference |
| SHMT1 | (+)-SHIN1 | 5 | [5][6] |
| SHMT2 | (+)-SHIN1 | 13 | [5][6] |
Table 1: In Vitro Inhibitory Activity of (+)-SHIN1 against SHMT Isoforms. This table presents the half-maximal inhibitory concentration (IC50) values of (+)-SHIN1 against the human SHMT1 and SHMT2 enzymes in biochemical assays.
| Cell Line | Inhibitor | IC50 | Notes | Reference |
| HCT-116 | (+)-SHIN1 | 870 nM | Wild-type colon cancer cells. | [4][7] |
| HCT-116 SHMT2 knockout | (+)-SHIN1 | < 50 nM | Demonstrates potent inhibition of SHMT1. | [4][8] |
| HCT-116 | (-)-SHIN1 | > 30 µM | The inactive enantiomer shows no significant effect on cell growth. | [4] |
| T-ALL cell lines | RZ-2994 ((+)-SHIN1) | 2.8 µM (average) | T-cell acute lymphoblastic leukemia. | [9] |
| B-ALL cell lines | RZ-2994 ((+)-SHIN1) | 4.4 µM (average) | B-cell acute lymphoblastic leukemia. | [9] |
| AML cell lines | RZ-2994 ((+)-SHIN1) | 8.1 µM (average) | Acute myeloid leukemia. | [9] |
Table 2: In Vitro Anti-proliferative Activity of SHIN1 Enantiomers. This table highlights the differential effects of (+)-SHIN1 and (-)-SHIN1 on the proliferation of various cancer cell lines, showcasing the stereospecificity of the active compound.
Signaling Pathways and Metabolic Consequences
The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 triggers a cascade of metabolic events that ultimately impair cancer cell growth. The primary consequence is the simultaneous depletion of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate.[1] Metabolomic studies have shown that treatment with (+)-SHIN1 results in the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]
Furthermore, the disruption of mitochondrial one-carbon metabolism through SHMT2 inhibition affects the cellular redox balance. This pathway is a significant source of NADPH, which is vital for the regeneration of antioxidants like glutathione. Consequently, inhibition of SHMT2 can lead to increased oxidative stress in cancer cells.[10] In some cancer types, such as diffuse large B-cell lymphoma (DLBCL), the anti-proliferative effects of (+)-SHIN1 are exacerbated by a deficiency in glycine, a direct product of the SHMT reaction.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting serine hydroxymethyltransferases 1 and 2 for T-cell acute lymphoblastic leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
